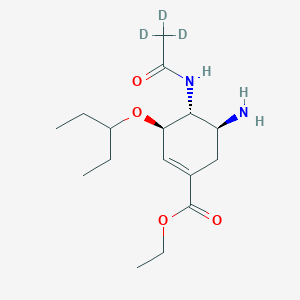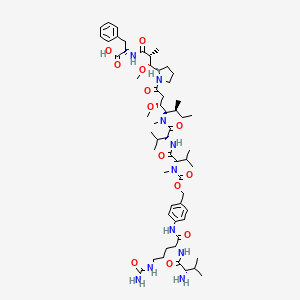
Val-Cit-PAB-MMAF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-Cit-PAB-MMAF is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a cytotoxic payload (Monomethyl auristatin F). This compound is designed to be cleaved by specific enzymes within target cells, releasing the cytotoxic agent to exert its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF involves the conjugation of Monomethyl auristatin F to the Val-Cit-PAB linker. The process typically includes the following steps:
Synthesis of the Val-Cit-PAB linker: This involves the coupling of valine and citrulline, followed by the attachment of para-aminobenzoic acid.
Conjugation to Monomethyl auristatin F: The Val-Cit-PAB linker is then conjugated to Monomethyl auristatin F through a series of chemical reactions, often involving the use of coupling agents and solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Val-Cit-PAB-MMAF undergoes several types of chemical reactions, including:
Cleavage by Cathepsin B: This enzyme specifically cleaves the Val-Cit linker, releasing the Monomethyl auristatin F payload within the target cell.
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit linker.
Dimethyl sulfoxide (DMSO): Commonly used as a solvent in the synthesis and reactions involving this compound.
Major Products Formed
Monomethyl auristatin F: The primary cytotoxic agent released upon cleavage of the Val-Cit linker.
Wissenschaftliche Forschungsanwendungen
Val-Cit-PAB-MMAF is primarily used in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Wirkmechanismus
Val-Cit-PAB-MMAF exerts its effects through a targeted mechanism involving the following steps:
Binding to Target Cells: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage by Cathepsin B: Once inside the lysosome, Cathepsin B cleaves the Val-Cit linker, releasing Monomethyl auristatin F.
Cytotoxic Action: Monomethyl auristatin F inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Vergleich Mit ähnlichen Verbindungen
Val-Cit-PAB-MMAF is unique due to its specific cleavage by Cathepsin B and its potent cytotoxic payload. Similar compounds include:
Val-Cit-PAB-Monomethyl auristatin E: Another ADC linker-payload combination with similar cleavage and cytotoxic properties.
Val-Lys-PAB-Monomethyl auristatin F: A variant with a different peptide linker, offering improved hydrophilicity and stability.
Fmoc-Val-Cit-PAB-Monomethyl auristatin F: A similar compound with an Fmoc protecting group, used in research applications.
This compound stands out for its specific enzymatic cleavage and potent cytotoxic effects, making it a valuable component in targeted cancer therapies.
Eigenschaften
Molekularformel |
C58H92N10O13 |
|---|---|
Molekulargewicht |
1137.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1 |
InChI-Schlüssel |
DLDKFGYKTRRVEL-XCNCODNBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


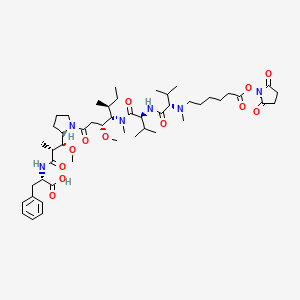
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
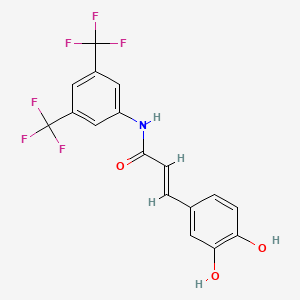

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
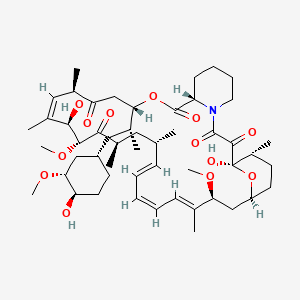
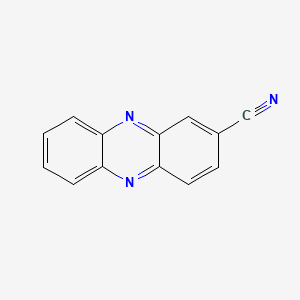



![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)
![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)
